N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide: is an organic compound with the molecular formula C12H16FNO2S . This compound is characterized by the presence of a cyclopentyl group, a fluorine atom, and a methyl group attached to a benzenesulfonamide core. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methylbenzenesulfonyl chloride and cyclopentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoro-3-methylbenzenesulfonyl chloride is reacted with cyclopentylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopentyl group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
N-cyclopentyl-4-fluorobenzenesulfonamide: Lacks the methyl group, which may affect its biological activity.
N-cyclopentyl-3-methylbenzenesulfonamide: Lacks the fluorine atom, which can influence its chemical reactivity and interactions.
N-cyclopentyl-4-chloro-3-methylbenzenesulfonamide: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness: N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-cyclopentyl-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-9-8-11(6-7-12(9)13)17(15,16)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPFGYISARQGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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